molecular formula C9H16O2 B1485093 2,2-Dimethyl-3-(oxolan-2-yl)propanal CAS No. 1934593-33-5

2,2-Dimethyl-3-(oxolan-2-yl)propanal

Cat. No.: B1485093
CAS No.: 1934593-33-5
M. Wt: 156.22 g/mol
InChI Key: QQOPTUALWBUQDR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-2-yl)propanal (CAS No. 1934593-33-5) is an aldehyde derivative featuring a branched dimethyl group and a tetrahydrofuran (oxolan) ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The compound’s structure combines the reactivity of an aldehyde functional group with the steric and electronic effects of the oxolan ring and dimethyl substituents. This unique combination makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,7-10)6-8-4-3-5-11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPTUALWBUQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propanal typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where propanal is reacted with an appropriate ketone or aldehyde under basic conditions to form the desired compound. The reaction conditions include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is often carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(oxolan-2-yl)propanal can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to convert the compound into its corresponding carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid

  • Reduction: 2,2-Dimethyl-3-(oxolan-2-yl)propanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-2-yl)propanal has several scientific research applications across different fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: The compound can be used as a building block for bioactive molecules, potentially leading to the development of new pharmaceuticals.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

  • Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(oxolan-2-yl)propanal exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2,2-Dimethyl-3-(oxolan-2-yl)propanal (Target) 1934593-33-5 C₉H₁₆O₂ 156.22 Aldehyde, oxolan ether Reactive aldehyde for condensation reactions; potential building block for drug synthesis .
3-(1,3-Dioxolan-2-yl)propanal Not available C₆H₁₀O₃* 130.14* Aldehyde, 1,3-dioxolan ether Likely higher polarity due to dioxolan ring; used in flavor/fragrance industries .
Ethyl 2-amino-3-(oxolan-2-yl)propanoate Not available C₈H₁₅NO₃* 173.21* Ester, amine, oxolan ether Intermediate in peptide synthesis; modified solubility due to oxolan .
3-(2-Methylpropanoyl)oxolan-2-one 21591-97-9 C₇H₁₀O₃* 142.15* Lactone (oxolan-2-one), ketone Applications in polymer chemistry; ketone group enables nucleophilic additions .
Propanal 123-38-6 C₃H₆O 58.08 Simple aldehyde High volatility; atmospheric studies show rapid degradation compared to ketones .

*Notes:

  • (*) Molecular formulas and weights inferred from structural names due to incomplete data in evidence.
  • 3-(1,3-Dioxolan-2-yl)propanal (Category C3) lacks explicit CAS/data but shares structural similarities with the target compound .
  • Propanal (simplest aldehyde) is included to highlight substituent effects on reactivity and stability .

Key Research Findings and Functional Group Analysis

Reactivity and Stability

  • Aldehyde vs. Ketone/Lactone: The aldehyde group in the target compound is more electrophilic than the ketone in 3-(2-methylpropanoyl)oxolan-2-one, making it prone to nucleophilic additions (e.g., Grignard reactions) and oxidations. In contrast, lactones exhibit ring-opening reactions under acidic/basic conditions .
  • Oxolan Ring Effects : The oxolan ether in the target compound enhances solubility in polar aprotic solvents compared to purely aliphatic aldehydes like propanal. This property is critical for its utility in synthetic workflows .

Environmental and Atmospheric Behavior

  • Propanal’s atmospheric lifetime is shorter than acetone due to higher reactivity with hydroxyl radicals . The target compound’s oxolan ring and branched structure likely reduce volatility, extending its environmental persistence.

Biological Activity

2,2-Dimethyl-3-(oxolan-2-yl)propanal is a compound with notable biological activity, which has garnered attention for its potential applications in various fields such as pharmaceuticals and biochemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

The biochemical properties of this compound indicate its interaction with various enzymes and proteins, which are crucial for cellular signaling pathways. The compound exhibits a high affinity for specific enzymes, including kinases and phosphatases. These interactions typically involve hydrogen bonds and hydrophobic interactions that can alter enzyme activity significantly.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : The compound can activate or inhibit specific signaling pathways, affecting cell proliferation and differentiation.
  • Gene Expression : It modulates the expression of genes involved in metabolic pathways, thereby impacting overall cellular metabolism.
  • Apoptosis : The compound has been shown to influence apoptotic pathways, suggesting a role in programmed cell death.

Molecular Mechanism

The molecular mechanism of action involves the binding of this compound to various biomolecules:

  • Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites.
  • Receptor Modulation : The compound may act as an agonist or antagonist for certain receptors, influencing downstream signaling events.
  • Transcription Factor Interaction : By interacting with transcription factors, it can modulate the transcriptional activity of target genes.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal toxic effects are observed; the compound can modulate biochemical pathways effectively.
  • High Doses : Toxicity increases, with potential hepatotoxicity and nephrotoxicity noted. This highlights the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. This metabolic process can influence the levels of key metabolites within cells and affect overall cellular metabolism. Additionally, it interacts with cofactors like NADH and FADH2 to modulate redox reactions.

Transport and Distribution

Transport mechanisms for this compound involve specific transporters and binding proteins:

  • Active Transport : It is actively transported across cell membranes via ATP-binding cassette (ABC) transporters.
  • Tissue Distribution : Its lipophilicity facilitates accumulation in lipid-rich regions within tissues.

Subcellular Localization

The localization of this compound within cellular compartments is crucial for its biological activity:

  • Nuclear Localization : Influences gene expression.
  • Mitochondrial Localization : Affects cellular respiration and energy production.

Case Studies

Several case studies have highlighted the practical implications of this compound in health research:

  • Case Study on Cell Proliferation : Research demonstrated that treatment with varying concentrations of the compound influenced cell proliferation rates in cultured cell lines.
    Concentration (µM)Proliferation Rate (%)
    0100
    1080
    5050
    10020
  • Case Study on Gene Expression Modulation : A study investigated the effects on gene expression profiles in response to treatment with the compound over time.
    • Results indicated significant upregulation of genes involved in apoptosis at higher concentrations.

These case studies underscore the versatility of this compound in influencing biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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